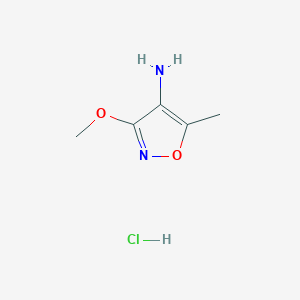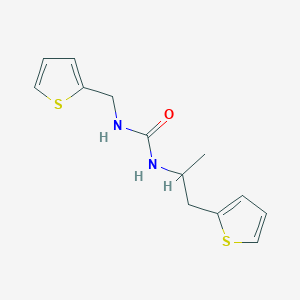![molecular formula C25H24N4OS B2771917 N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide CAS No. 1189945-51-4](/img/structure/B2771917.png)
N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C25H24N4OS and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various synthetic routes and methodologies for creating compounds similar to N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide, highlighting its relevance in heterocyclic chemistry and the exploration of new therapeutic agents. For example, a study by E. A. E. Rady and M. Barsy (2006) elaborates on the synthesis of pyridine, pyridazine, and related derivatives, demonstrating the versatility of such compounds in medicinal chemistry (Rady & Barsy, 2006).
Biological Activity and Pharmacological Potential
The pharmacological potential of benzodiazepine derivatives, which share structural similarities with N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide, is a significant area of interest. These compounds have been evaluated for various biological activities, including their role as ligands for peripheral benzodiazepine receptors, demonstrating their potential in neuropharmacology and the treatment of neurological disorders. A study by Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), highlighting the therapeutic potential of structurally related compounds in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Application in Imaging and Diagnostics
Compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide have been explored for their potential in imaging and diagnostic applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of neurological targets. Research by Hoareau and Scott (2010) on the synthesis of precursors for PET biomarkers emphasizes the importance of such compounds in developing diagnostic tools for neurological conditions (Hoareau & Scott, 2010).
Antimicrobial and Antioxidant Activities
The exploration of benzodiazepine derivatives for antimicrobial and antioxidant activities represents another significant area of application. Studies have investigated the antimicrobial efficacy of these compounds, suggesting potential uses in addressing antibiotic resistance and developing new antimicrobial agents. For instance, Fallah-Tafti et al. (2011) evaluated the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives, indicating the potential of similar compounds in cancer therapy (Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-3-18-10-8-9-17(2)25(18)29-23(30)16-31-24-15-22(19-11-6-7-14-26-19)27-20-12-4-5-13-21(20)28-24/h4-14H,3,15-16H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENTGCEAYHJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)
![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2771845.png)





![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)
